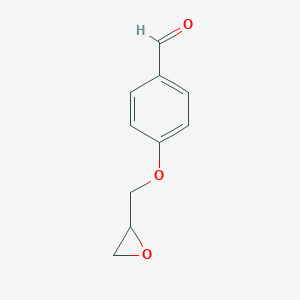

4-(Oxiran-2-ylmethoxy)benzaldehyde

Description

BenchChem offers high-quality 4-(Oxiran-2-ylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxiran-2-ylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKABUBSGYOQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)benzaldehyde: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Oxiran-2-ylmethoxy)benzaldehyde (CAS No. 14697-49-5), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Possessing both a reactive aldehyde and a strained epoxide ring, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, and provides an in-depth analysis of its spectral characteristics. Furthermore, it outlines a robust protocol for its synthesis via the Williamson ether synthesis, explores the mechanistic details of its key chemical transformations—particularly epoxide ring-opening—and discusses its application as a key intermediate in the synthesis of pharmaceutical agents. Safety protocols and handling procedures are also provided to ensure its safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-(Oxiran-2-ylmethoxy)benzaldehyde, also known as 4-(2,3-epoxypropoxy)benzaldehyde or p-(glycidyloxy)benzaldehyde, is a key synthetic intermediate.[1] Its structure uniquely combines an aromatic aldehyde with a glycidyl ether moiety.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

| CAS Number | 14697-49-5[2][3] |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| Synonyms | 4-(2,3-Epoxypropoxy)benzaldehyde, p-(Glycidyloxy)benzaldehyde, Benzaldehyde, 4-(oxiranylmethoxy)-[1][4] |

| InChI Key | VAKABUBSGYOQIM-UHFFFAOYSA-N[1] |

| SMILES | C1C(O1)COC2=CC=C(C=C2)C=O[1] |

The physical and chemical properties of this compound are summarized below. Its low melting point means it may be encountered as a pale brown solid, semi-solid, or liquid at ambient laboratory temperatures.[5]

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 178.19 g/mol | [2] |

| Appearance | Pale brown solid, semi-solid or liquid | [5] |

| Melting Point | 29-32 °C | [5] |

| Boiling Point | 155 °C at 0.5 Torr | [5] |

| Topological Polar Surface Area | 38.8 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a direct and efficient route from readily available starting materials.[5]

Causality of Experimental Design

The synthesis involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin. The choice of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is critical. The base serves to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, which is weakly acidic (pKa ≈ 7-8). This deprotonation generates the more nucleophilic phenoxide anion.

The phenoxide then acts as the nucleophile, attacking the electrophilic primary carbon of epichlorohydrin. This carbon is activated towards nucleophilic attack because it bears the leaving group (chloride). The reaction proceeds via an Sₙ2 mechanism, which involves a backside attack and inversion of stereochemistry if the carbon were chiral.[2] In the subsequent step, the intermediate alkoxide attacks the carbon bearing the chloride in an intramolecular Sₙ2 reaction to form the desired epoxide ring.

Aprotic polar solvents like DMF or acetonitrile are often employed to increase the reaction rate by solvating the cation of the base, thereby leaving the phenoxide anion more "naked" and nucleophilic.[6]

Synthetic Workflow Diagram

Caption: Fig 1. Synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized as necessary.

-

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (e.g., 12.2 g, 0.1 mol) and a suitable solvent such as acetone or DMF (100 mL).

-

Base Addition: Add a powdered anhydrous base like potassium carbonate (e.g., 15.2 g, 0.11 mol). Stir the suspension vigorously.

-

Alkylating Agent: Add epichlorohydrin (e.g., 9.5 mL, 0.12 mol) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzaldehyde spot.

-

Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of the solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Purification: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Predicted Spectral Characterization

Disclaimer: Experimental spectra for 4-(Oxiran-2-ylmethoxy)benzaldehyde are not widely available in public databases. The following analysis is a prediction based on the known spectral data of its constituent functional groups and analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 9.88 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

-

δ 7.85 (d, J=8.8 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They are deshielded by the electron-withdrawing carbonyl group.

-

δ 7.05 (d, J=8.8 Hz, 2H): These are the two aromatic protons ortho to the glycidyl ether group. They are slightly more shielded than their counterparts due to the electron-donating nature of the ether oxygen.

-

δ 4.35 (dd, J=11.2, 3.1 Hz, 1H) & δ 4.00 (dd, J=11.2, 5.8 Hz, 1H): These two signals (doublet of doublets) represent the diastereotopic protons of the -O-CH₂- group attached to the aromatic ring.

-

δ 3.40 (m, 1H): This multiplet corresponds to the proton on the chiral center of the epoxide ring (-CH-).

-

δ 2.95 (dd, J=4.8, 4.1 Hz, 1H) & δ 2.80 (dd, J=4.8, 2.6 Hz, 1H): These signals represent the two diastereotopic protons of the -CH₂- group of the epoxide ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ 190.8: Aldehyde carbonyl carbon (C=O).[7]

-

δ 163.5: Aromatic carbon attached to the ether oxygen (C-O).

-

δ 132.0: Aromatic carbons ortho to the aldehyde.

-

δ 130.5: Aromatic ipso-carbon attached to the aldehyde group.

-

δ 115.0: Aromatic carbons ortho to the ether oxygen.

-

δ 69.0: Methylene carbon of the glycidyl ether attached to the phenoxy group (-O-CH₂-).

-

δ 50.0: Methine carbon of the epoxide ring (-CH-).

-

δ 44.8: Methylene carbon of the epoxide ring (-CH₂-).

Predicted FT-IR Spectrum

Table 3: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| ~3070 | Aromatic C-H | Stretch | Sharp, medium |

| ~2930 | Aliphatic C-H | Stretch | Medium |

| ~2830 & ~2730 | Aldehyde C-H | Stretch (Fermi doublet) | Two distinct, medium peaks[8] |

| ~1700 | Aldehyde C=O | Stretch | Strong, sharp[9] |

| ~1600, ~1580 | Aromatic C=C | Stretch | Strong to medium |

| ~1250 | Aryl-O-C | Asymmetric Stretch | Strong |

| ~1040 | C-O-C | Symmetric Stretch | Strong |

| ~915 & ~830 | Epoxide Ring | C-O Stretch / Ring bend | Medium to strong[1] |

Predicted Mass Spectrum (EI)

-

Molecular Ion [M]⁺•: Expected at m/z = 178.

-

[M-1]⁺: A peak at m/z = 177, corresponding to the loss of the aldehydic hydrogen radical, is highly probable.[10]

-

[M-29]⁺: A peak at m/z = 149 from the loss of the -CHO group.

-

Base Peak: A major fragment at m/z = 121, corresponding to the stable 4-hydroxybenzoyl cation, formed by cleavage of the ether bond and loss of the C₃H₅O fragment.

-

Other Fragments: A peak at m/z = 57 corresponding to the glycidyl cation [C₃H₅O]⁺ is also expected.

Chemical Reactivity and Applications

The synthetic utility of 4-(Oxiran-2-ylmethoxy)benzaldehyde stems from the orthogonal reactivity of its two primary functional groups: the aldehyde and the epoxide.

Epoxide Ring-Opening Reactions

The high ring strain (approx. 13 kcal/mol) of the epoxide makes it susceptible to nucleophilic attack, even without acid catalysis.[11] Under basic or nucleophilic conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile preferentially attacks the least sterically hindered carbon of the epoxide (the terminal -CH₂ group), leading to inversion of stereochemistry at that center.[11]

This reaction is fundamental to the synthesis of many β-blockers, a class of drugs used to manage cardiovascular conditions.[10] For example, reaction with an amine like isopropylamine opens the epoxide to form a secondary amine and a secondary alcohol, a core structure in many of these pharmaceuticals.

Caption: Fig 2. Divergent reactivity.

Detailed Experimental Protocol: Epoxide Opening with Isopropylamine

This protocol describes a representative aminolysis reaction, a key step in the synthesis of β-blocker pharmacophores.

-

Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 4-(Oxiran-2-ylmethoxy)benzaldehyde (e.g., 8.9 g, 0.05 mol) in a suitable alcohol solvent like methanol or ethanol (50 mL).

-

Amine Addition: Add isopropylamine (e.g., 8.5 mL, 0.1 mol, 2 equivalents) to the solution.

-

Reaction: Seal the vessel and heat the mixture to 60-70°C. Stir at this temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Solvent Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine.

-

Purification: The resulting crude product, 1-(4-formylphenoxy)-3-(isopropylamino)propan-2-ol, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Aldehyde Group Transformations

The aldehyde functional group offers a wide array of synthetic possibilities, including:

-

Reductive Amination: To introduce further diversity by forming C-N bonds.

-

Wittig Reaction: For C=C double bond formation.

-

Grignard/Organolithium Addition: To form secondary alcohols.

-

Oxidation/Reduction: To form the corresponding carboxylic acid or primary alcohol.

The presence of these two distinct reactive sites allows for stepwise, selective functionalization, making 4-(Oxiran-2-ylmethoxy)benzaldehyde a valuable linker and scaffold molecule in combinatorial chemistry and drug discovery.[5]

Safety, Handling, and Storage

4-(Oxiran-2-ylmethoxy)benzaldehyde should be handled with care in a well-ventilated laboratory fume hood. Based on safety data for analogous compounds, it is expected to cause skin and eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent potential oxidation of the aldehyde group.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (which can catalyze uncontrolled epoxide polymerization).

Conclusion

4-(Oxiran-2-ylmethoxy)benzaldehyde is a synthetically versatile intermediate with significant potential in organic synthesis, materials science, and particularly in pharmaceutical development. Its bifunctional nature allows for a range of selective chemical transformations, enabling the construction of complex molecules. The robust synthesis from 4-hydroxybenzaldehyde and the predictable reactivity of the epoxide ring make it a valuable tool for medicinal chemists, especially in the development of β-adrenergic receptor antagonists and other drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe application in research and development.

References

- CymitQuimica. (n.d.). CAS 14697-49-5: Benzaldehyde, 4-(oxiranylmethoxy)-.

-

Rajkumar, P., et al. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

- Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube.

- Smolecule. (2023, August 15). Buy 4-(Oxiran-2-ylmethoxy)benzaldehyde | 14697-49-5.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Richmond. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). p-(2,3-Epoxypropoxy)benzaldehyde. Retrieved from [Link]

Sources

- 1. 14697-49-5(4-(2,3-Epoxypropoxy)benzaldehyde) | Kuujia.com [kuujia.com]

- 2. CAS 14697-49-5: Benzaldehyde, 4-(oxiranylmethoxy)- [cymitquimica.com]

- 3. CAS 14697-49-5 | 2615-1-20 | MDL MFCD00278392 | 4-(2,3-Epoxypropoxy)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. smolecule.com [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 14697-49-5|4-(2,3-Epoxypropoxy)benzaldehyde| Ambeed [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 11. 4-(2-Hydroxyethoxy)benzaldehyde | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde, a valuable bifunctional building block in pharmaceutical and materials science. The synthesis is based on the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with epichlorohydrin under basic conditions. This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Furthermore, it offers insights into the causality behind experimental choices, safety protocols for handling hazardous reagents, and troubleshooting advice to ensure a high-yield, reproducible synthesis.

Introduction and Scientific Background

4-(Oxiran-2-ylmethoxy)benzaldehyde is a key intermediate possessing two reactive functional groups: an aldehyde and an epoxide. This unique structure allows for sequential or orthogonal chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, including beta-blockers and other pharmacologically active compounds.[1]

The synthetic strategy detailed herein employs the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[2][3] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by the deprotonation of 4-hydroxybenzaldehyde, acts as a nucleophile. This phenoxide attacks the electrophilic primary carbon of epichlorohydrin, displacing the chloride leaving group. The resulting intermediate then undergoes an intramolecular cyclization to form the desired epoxide ring.

Causality of Reagent Selection:

-

4-Hydroxybenzaldehyde: The starting phenol. Its hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base.

-

Epichlorohydrin: Serves as the electrophile and the source of the glycidyl group. It is highly reactive due to the presence of both a chloride leaving group and a strained epoxide ring.

-

Potassium Carbonate (K₂CO₃): A moderately strong base chosen to deprotonate the phenolic hydroxyl group. It is preferred over stronger bases like sodium hydroxide (NaOH) in some contexts to minimize side reactions, such as the hydrolysis of epichlorohydrin.[4] It is also easily removed during the work-up.

-

Acetone: An excellent polar aprotic solvent for this reaction. It readily dissolves the organic reactants and facilitates the SN2 reaction kinetics without interfering with the nucleophile.[4]

Reaction Scheme and Synthesis Workflow

The overall synthesis is a two-step, one-pot process involving the formation of a phenoxide followed by nucleophilic substitution and intramolecular cyclization.

Caption: Overall workflow for the synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde.

Materials, Reagents, and Equipment

Reagents and Chemicals

All reagents should be of analytical grade or higher and used without further purification unless specified.

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount | Notes |

| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.0 | 10.0 g | Starting material |

| Epichlorohydrin | 106-89-8 | 92.52 | 1.5 | 11.3 g (9.6 mL) | Toxic & Carcinogenic [5] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 16.9 g | Anhydrous, finely powdered |

| Acetone | 67-64-1 | 58.08 | - | 200 mL | Anhydrous |

| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | For chromatography |

| Hexane | 110-54-3 | 86.18 | - | As needed | For chromatography |

| Silica Gel | 7631-86-9 | 60.08 | - | As needed | 230-400 mesh |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, flame-resistant lab coat, appropriate gloves (e.g., polyvinyl alcohol or butyl gloves for epichlorohydrin).[5]

Detailed Experimental Protocol

A. Reaction Setup

-

Drying Glassware: Ensure all glassware is oven-dried and assembled while hot to prevent moisture from entering the reaction system.

-

Charge the Flask: To the 500 mL three-neck round-bottom flask, add 4-hydroxybenzaldehyde (10.0 g), finely powdered anhydrous potassium carbonate (16.9 g), and a magnetic stir bar.

-

Add Solvent: Add 200 mL of anhydrous acetone to the flask.

-

Assemble Apparatus: Equip the flask with a reflux condenser and a nitrogen/argon inlet. Begin stirring the suspension.

-

Add Epichlorohydrin: Using a syringe, add epichlorohydrin (9.6 mL) dropwise to the stirring suspension at room temperature. The addition should be performed in a certified chemical fume hood.[5][6]

B. Reaction Execution

-

Heating: Once the addition is complete, heat the reaction mixture to reflux (approximately 60-65°C) using a heating mantle.

-

Monitoring: Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material (4-hydroxybenzaldehyde) should be consumed, and a new, higher Rf spot corresponding to the product should appear.

C. Work-up and Isolation

-

Cooling: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

-

Filtration: Filter the reaction mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Washing: Wash the collected solids with a small amount of acetone (2 x 20 mL) to recover any product adsorbed onto the salts.

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator. This will yield a viscous, yellowish oil or semi-solid crude product.

D. Purification

-

Column Chromatography: The crude product should be purified by silica gel column chromatography.[7]

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Packing and Elution: Pack a column with silica gel in hexane. Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

-

Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-(Oxiran-2-ylmethoxy)benzaldehyde as a white to off-white solid or a pale yellow oil.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Appearance | White to off-white solid or pale yellow oil |

| Yield | Typically 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 4.35 (dd, 1H, -OCH₂-), 4.00 (dd, 1H, -OCH₂-), 3.40 (m, 1H, oxirane-CH), 2.95 (dd, 1H, oxirane-CH₂), 2.80 (dd, 1H, oxirane-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.8, 163.5, 132.0, 130.5, 115.2, 69.0, 50.1, 44.6 |

| FT-IR (KBr, cm⁻¹) | ~2830, 2740 (aldehyde C-H), ~1690 (aldehyde C=O), ~1600, 1580 (aromatic C=C), ~1250 (epoxide C-O), ~1160 (ether C-O-C) |

| Mass Spec (ESI+) | m/z 179.06 [M+H]⁺, 201.04 [M+Na]⁺ for C₁₀H₁₀O₃ |

Safety Precautions and Troubleshooting

A. Safety Precautions

-

Epichlorohydrin: This substance is highly toxic, a suspected carcinogen, and readily absorbed through the skin.[5] Always handle it in a well-ventilated chemical fume hood while wearing appropriate PPE, including double gloves (or specialized gloves like butyl rubber), a lab coat, and chemical splash goggles.[5][6][8]

-

Acetone: Highly flammable. Ensure no open flames or spark sources are present in the laboratory.

-

General Handling: All procedures should be carried out in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6]

B. Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Check the quality of the base (K₂CO₃). Increase reaction time and monitor closely by TLC. |

| Incomplete deprotonation of phenol. | The base may not be strong enough. Consider using a stronger base like NaOH, but be aware of potential side reactions.[4] | |

| Presence of Byproducts | Hydrolysis of epichlorohydrin. | Ensure all reagents and solvents are anhydrous. |

| Polymerization of epichlorohydrin. | Avoid excessively high temperatures or the presence of strong acids/bases which can catalyze polymerization.[9] | |

| Difficult Purification | Resinous byproducts. | Oxidation or side reactions of the aldehyde can sometimes lead to resins.[10] Ensure the reaction is run under an inert atmosphere. Careful column chromatography is essential. |

Conclusion

This protocol describes a reliable and high-yield method for the synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde. By carefully controlling reaction conditions, using anhydrous reagents, and adhering to strict safety protocols, researchers can consistently produce this valuable intermediate for applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the purity and identity of the final product.

References

- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents. (n.d.). Google Patents.

-

Epichlorohydrin - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

- Synthesis of glycidyl ethers of polyhydric phenols - Google Patents. (n.d.). Google Patents.

- Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents. (n.d.). Google Patents.

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol | Request PDF. (2005, August). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

-

Epichlorohydrin - SAFETY DATA SHEET. (2018, July 25). PENTA. Retrieved January 23, 2026, from [Link]

-

Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi | Request PDF. (2006, August). ResearchGate. Retrieved January 23, 2026, from [Link]

-

(PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

p-HYDROXYPHENYLPYRUVIC ACID. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

-

Epichlorohydrin Safety Sheet. (n.d.). Vanderbilt University. Retrieved January 23, 2026, from [Link]

-

Dehydroclorination of chlorohydrins to epichlorohydrin. (n.d.). Eurochem Engineering. Retrieved January 23, 2026, from [Link]

-

Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006, August). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

- Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents. (n.d.). Google Patents.

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

- Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino] - Google Patents. (2009, December 30). Google Patents.

-

(PDF) Purification and Characterization of NAD+-Dependent Salicylaldehyde Dehydrogenase from Carbaryl-Degrading Pseudomonas sp. Strain C6. (2013, October). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. nj.gov [nj.gov]

- 10. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]

Application Notes & Protocols: The Mechanism and Application of Ring-Opening Polymerization of 4-(Oxiran-2-ylmethoxy)benzaldehyde

Abstract: This document provides a comprehensive technical guide on the ring-opening polymerization (ROP) of 4-(Oxiran-2-ylmethoxy)benzaldehyde (OMB), a versatile monomer for synthesizing functional polyethers. We delve into the primary mechanistic pathways—anionic, cationic, and coordination polymerization—explaining the causality behind experimental choices and potential challenges, particularly the presence of the reactive aldehyde moiety. Detailed, field-tested protocols for both the polymerization of OMB and subsequent post-polymerization modification are provided, aimed at researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Value of 4-(Oxiran-2-ylmethoxy)benzaldehyde (OMB)

4-(Oxiran-2-ylmethoxy)benzaldehyde (OMB) is a bifunctional monomer of significant interest in contemporary polymer chemistry.[1][2] Its structure uniquely combines a strained oxirane (epoxide) ring with a benzaldehyde group. This architecture is strategically advantageous:

-

Polymerizable Epoxide Ring: The three-membered epoxide ring is susceptible to ring-opening polymerization (ROP) driven by the release of ring strain, allowing for the formation of a poly(ethylene glycol)-like polyether backbone.[3]

-

Versatile Aldehyde Handle: The aldehyde group is a powerful chemical handle that typically remains intact during polymerization. It serves as a reactive site for a wide array of post-polymerization modifications, including Schiff base formation, reductive amination, and Wittig reactions, enabling the attachment of bioactive molecules, targeting ligands, or other functional moieties.[4][5][6]

The resulting polyethers are valuable scaffolds for advanced applications, from drug delivery systems to functional coatings and biomaterials. Understanding and controlling the ROP mechanism is therefore paramount to tailoring the final polymer's properties, such as molecular weight, dispersity, and functionality. This guide explores the primary ROP mechanisms and provides robust protocols for their practical implementation.

Mechanistic Pathways for the ROP of OMB

The polymerization of epoxides can be initiated through several distinct mechanisms.[7] The choice of mechanism is critical, as it dictates the level of control over the polymerization process and the tolerance towards the monomer's aldehyde group.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is often a living polymerization method, affording excellent control over molecular weight and producing polymers with narrow molecular weight distributions (low dispersity, Đ).[8][9]

Underlying Mechanism: The process is initiated by a strong nucleophile, typically an alkoxide, which attacks one of the carbon atoms of the epoxide ring. This proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the oxirane.[10][11] The reaction propagates as the newly formed alkoxide at the chain end attacks the next monomer molecule.

Experimental Rationale & Causality:

-

Initiators: Strong bases like potassium naphthalenide or potassium alkoxides (e.g., potassium tert-butoxide) are effective. Organoaluminum initiators can also provide a controlled, living anionic mechanism that is tolerant of chemical functionality.[8]

-

Reaction Conditions: AROP is highly sensitive to protic impurities. Therefore, stringent anhydrous and anaerobic conditions, typically achieved using a Schlenk line or in a glovebox, are mandatory to prevent premature termination.

-

Challenge with OMB: The primary challenge is the electrophilic nature of the aldehyde's carbonyl carbon. The strongly nucleophilic initiator and the propagating alkoxide chain end can potentially attack the aldehyde, leading to undesired side reactions and a loss of functionality. To mitigate this, AROP of OMB is best performed at low temperatures (-30 °C to 0 °C) to favor the kinetically preferred attack on the more reactive epoxide ring over the aldehyde.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP proceeds via an electrophilic mechanism and is typically initiated by Brønsted or Lewis acids. While effective for many cyclic ethers, CROP is often less controlled than AROP.

Underlying Mechanism: The initiator activates the epoxide by coordinating to or protonating the oxygen atom, creating a highly reactive tertiary oxonium ion.[12] This activated ring is then opened by nucleophilic attack from another monomer molecule. The regioselectivity of this attack can be complex; it can exhibit SN2 character (attack at the less substituted carbon) or SN1 character (attack at the more substituted carbon) depending on the stability of the resulting carbocation-like transition state.[11]

Experimental Rationale & Causality:

-

Initiators: Common initiators include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or strong protic acids like triflic acid (TfOH).[13][14]

-

Challenges with Control: CROP is often plagued by side reactions such as chain transfer to monomer and backbiting (intramolecular cyclization), which can lead to polymers with broad molecular weight distributions and the formation of cyclic oligomers.

-

Challenge with OMB: The aldehyde group presents a significant challenge in CROP. The Lewis acidic conditions can activate the aldehyde carbonyl, making it susceptible to side reactions like acetal formation, which would compete with polymerization and lead to branched or cross-linked structures.

Coordination Polymerization

Coordination ROP utilizes metal-based catalysts and often combines the advantages of high control, similar to living AROP, with enhanced tolerance for functional groups.[7]

Underlying Mechanism: The polymerization proceeds via a "coordination-insertion" mechanism. The epoxide monomer first coordinates to the metal center of the catalyst. Subsequently, the coordinated monomer inserts into the metal-alkoxide bond of the initiator or the propagating chain. This mechanism can provide outstanding control over stereochemistry and is generally more tolerant of functional groups like aldehydes compared to purely anionic or cationic systems.[7][15]

Experimental Rationale & Causality:

-

Catalysts: A variety of catalysts based on aluminum (e.g., salen-Al complexes), zinc, or rare-earth metals like neodymium are used.[7][8][15] The ligand environment around the metal center is crucial and can be tailored to enhance catalytic activity and selectivity.

-

Advantages for OMB: For a monomer like OMB, coordination polymerization is a highly promising route. A well-chosen catalyst can selectively activate the epoxide ring while leaving the aldehyde group untouched, leading to well-defined, functional polyethers.

Protocols for Synthesis and Application

The following protocols are designed to be self-validating, with clear steps for characterization to confirm the success of each stage.

Protocol 1: Controlled Anionic ROP of OMB

This protocol employs a potassium-based initiator under cryogenic conditions to synthesize well-defined poly(OMB).

Materials and Reagents:

-

4-(Oxiran-2-ylmethoxy)benzaldehyde (OMB), purified by distillation under reduced pressure.

-

Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.

-

Potassium naphthalenide solution in THF (~0.5 M), freshly prepared.

-

Methanol, degassed.

-

Argon or Nitrogen gas (high purity) for inert atmosphere.

-

Standard Schlenk line or glovebox setup.

-

Dry glassware (oven-dried at >120 °C overnight).

Step-by-Step Methodology:

-

Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Solvent and Monomer Addition: Transfer 20 mL of anhydrous THF to the flask via cannula. Add 2.0 g of purified OMB monomer to the solvent and stir until dissolved.

-

Cooling: Cool the reaction mixture to -30 °C using a cryocooler or a dry ice/acetone bath.

-

Initiation: Slowly add the potassium naphthalenide initiator solution dropwise via syringe. The reaction should be monitored for a color change (disappearance of the green naphthalene radical anion color). Titrate until a faint, persistent green color indicates the consumption of all impurities, then add the calculated amount of initiator for the desired molecular weight.

-

Polymerization: Allow the polymerization to proceed at -30 °C for 12-24 hours. The progress can be monitored by taking aliquots under inert conditions and analyzing them by ¹H NMR (disappearance of monomer oxirane protons) or Gel Permeation Chromatography (GPC).

-

Termination: Quench the living polymerization by adding 1 mL of degassed methanol. Allow the solution to warm to room temperature.

-

Isolation: Concentrate the solution under reduced pressure. Dissolve the viscous residue in a minimal amount of dichloromethane (~5 mL) and precipitate the polymer by adding it dropwise to a large volume (~200 mL) of cold methanol with vigorous stirring.

-

Purification and Drying: Collect the white polymer precipitate by filtration, wash with fresh cold methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

-

¹H NMR (CDCl₃): Confirm the polyether backbone structure (signals at ~3.5-4.1 ppm) and the preservation of the aldehyde proton signal (~9.9 ppm).

-

GPC (THF, polystyrene standards): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A Đ value below 1.2 indicates a well-controlled polymerization.

-

FTIR (thin film): Verify the presence of C-O-C ether stretches (~1100 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹).

Protocol 2: Post-Polymerization Modification via Reductive Amination

This protocol demonstrates the functionalization of the poly(OMB) backbone.

Materials and Reagents:

-

Poly(OMB) from Protocol 1.

-

Benzylamine.

-

Sodium triacetoxyborohydride [NaBH(OAc)₃].

-

Dichloromethane (DCM), anhydrous.

-

Saturated aqueous sodium bicarbonate solution.

Step-by-Step Methodology:

-

Dissolution: Dissolve 500 mg of poly(OMB) in 10 mL of anhydrous DCM in a round-bottom flask.

-

Imine Formation: Add 1.5 molar equivalents of benzylamine (relative to the aldehyde groups on the polymer). Stir the mixture at room temperature for 4 hours to form the intermediate Schiff base (imine).

-

Reduction: Add 2.0 molar equivalents of sodium triacetoxyborohydride in one portion. Stir the reaction at room temperature for an additional 24 hours.

-

Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter the solution and concentrate the solvent under reduced pressure. Purify the functionalized polymer by precipitation into cold methanol as described in Protocol 1.

-

Drying: Dry the final product under vacuum to a constant weight.

Characterization:

-

¹H NMR (CDCl₃): The most definitive evidence of success is the complete disappearance of the aldehyde proton signal at ~9.9 ppm and the appearance of new signals corresponding to the benzyl group protons and the newly formed methylene bridge (Ar-CH₂-NH-).

-

FTIR (thin film): Observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of N-H bending vibrations.

Summary of Polymerization Data

The choice of polymerization method significantly impacts the resulting polymer properties. The following table summarizes expected outcomes based on the mechanistic principles discussed.

| Parameter | Anionic ROP (Controlled) | Cationic ROP (Typical) | Coordination ROP |

| Initiator/Catalyst | Alkoxide, Organoaluminum[8] | Lewis/Brønsted Acid[12] | Metal-Salen, Porphyrin-Al[7] |

| Control over Mₙ | High (predictable by [M]/[I] ratio) | Low to Moderate | High |

| Dispersity (Đ) | Narrow (typically < 1.2) | Broad (typically > 1.5) | Narrow (typically < 1.3) |

| Aldehyde Tolerance | Moderate (requires low temp.) | Low (risk of side reactions) | High (with proper catalyst design) |

| Key Advantage | High control, living character | Simple initiation | High control & functional group tolerance |

| Key Disadvantage | Strict reaction conditions | Poor control, side reactions | Catalyst synthesis can be complex |

Conclusion

4-(Oxiran-2-ylmethoxy)benzaldehyde is a powerful monomer for creating advanced functional materials. While its dual functionality presents synthetic challenges, a thorough understanding of ring-opening polymerization mechanisms allows for the rational design of experimental protocols. Anionic ROP, when conducted under carefully controlled cryogenic conditions, offers a reliable pathway to well-defined aldehyde-functionalized polyethers. Coordination polymerization represents an even more robust alternative, promising high tolerance for the aldehyde group. The protocols detailed herein provide a validated starting point for researchers to synthesize these versatile polymer scaffolds and explore their subsequent modification for a wide range of applications in medicine and materials science.

References

-

Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. PubMed Central. Available at: [Link]

-

Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. ACS Publications. Available at: [Link]

-

SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). Sam Houston State University. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. RSC Publishing. Available at: [Link]

-

Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Publications. Available at: [Link]

-

Stereoselective Epoxide Polymerization and Copolymerization. ACS Publications. Available at: [Link]

-

Copolymerization of 4-benzyloxycarbonylphenyl methacrylate with glycidyl methacrylate: Synthesis, characterization, reactivity ratios and application as adhesives. ResearchGate. Available at: [Link]

-

In Situ Efficient End Functionalization of Polyisoprene by Epoxide Compounds via Neodymium-Mediated Coordinative Chain Transfer Polymerization. NIH. Available at: [Link]

-

Polymer Chemistry. SciSpace. Available at: [Link]

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state. NIH. Available at: [Link]

-

Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. ResearchGate. Available at: [Link]

-

Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. University of Rhode Island. Available at: [Link]

-

Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. ACS Publications. Available at: [Link]

-

Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. RSC Publishing. Available at: [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

-

AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polymers. Cambridge University Press. Available at: [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]

-

Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journals. Available at: [Link]

-

13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]

-

Degradable Polymers and Block Copolymers from Electron-deficient Carbonyl Compounds. Defense Technical Information Center. Available at: [Link]

-

Ring Opening Polymerization. YouTube. Available at: [Link]

-

Pendant isocyanate and epoxide-containing copolymers: synthesis, sequential dual-functionalization with amines, and surface modifications. Taylor & Francis Online. Available at: [Link]

-

Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Poly(benzaldehyde-co-thiophene)/Zinc Oxide (PBT/ZnO) Composites for Potential Applications. Springer. Available at: [Link]

-

Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]

Sources

- 1. 4-(OXIRAN-2-YLMETHOXY)BENZALDEHYDE [chemicalbook.com]

- 2. Buy 4-(Oxiran-2-ylmethoxy)benzaldehyde | 14697-49-5 [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polymers | Programmable Materials | Cambridge Core [cambridge.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone [beilstein-journals.org]

- 15. In Situ Efficient End Functionalization of Polyisoprene by Epoxide Compounds via Neodymium-Mediated Coordinative Chain Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(Oxiran-2-ylmethoxy)benzaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: Bridging Reactivity and Functionality

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry. Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic curiosities; they are "privileged ligands" and versatile intermediates in organic synthesis, materials science, and medicinal chemistry.[1][2] Their utility stems from the synthetic flexibility of the imine bond and its role in coordinating with metal ions, as well as its involvement in various biological mechanisms.[3][4]

This guide focuses on the synthesis of Schiff bases from a particularly valuable starting material: 4-(Oxiran-2-ylmethoxy)benzaldehyde . This molecule offers a unique dual-functionality. The benzaldehyde group provides the classic reaction site for Schiff base formation, while the appended oxirane (epoxide) ring serves as a potent electrophilic site. This oxirane moiety is a gateway for further chemical modifications, such as ring-opening reactions with various nucleophiles, allowing for the development of complex molecular architectures and covalent binding to biological targets.[5] This makes the resulting Schiff bases highly attractive scaffolds in drug discovery, polymer science, and the development of functional materials.

This document provides experimentally-grounded protocols for the synthesis of these valuable compounds, explains the underlying chemical principles, and outlines their characterization and potential applications.

The Underlying Chemistry: Mechanism of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often acid-catalyzed, proceeding in two primary stages.[6][7] Understanding this mechanism is critical for optimizing reaction conditions and achieving high yields.

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[7][8]

-

Dehydration: The carbinolamine is an unstable intermediate. Under mildly acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequently, the nitrogen's lone pair facilitates the elimination of water, forming a C=N double bond and generating an iminium ion. A final deprotonation step yields the neutral imine, or Schiff base.[6][8][9]

Controlling the pH is crucial; the reaction is fastest around a pH of 4-5.[7] If the conditions are too acidic, the amine nucleophile becomes protonated and non-reactive. If too basic, the protonation of the hydroxyl group in the carbinolamine intermediate is inefficient, slowing the rate-determining dehydration step.[7]

Sources

- 1. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Selective Oxidation of 4-(Oxiran-2-ylmethoxy)benzaldehyde to 4-(Oxiran-2-ylmethoxy)benzoic Acid

Abstract

This document provides a comprehensive guide for the selective oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde to its corresponding carboxylic acid, 4-(oxiran-2-ylmethoxy)benzoic acid. This transformation is of significant interest to researchers in medicinal chemistry and drug development, where the resulting carboxylic acid can serve as a crucial building block for more complex molecular architectures. The protocol detailed herein utilizes the Pinnick oxidation, a mild and highly selective method that preserves the chemically sensitive epoxide and ether functionalities of the starting material. This guide offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, and a robust troubleshooting section to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of Selective Oxidation

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, the presence of other reactive functional groups within a molecule, such as the epoxide in 4-(oxiran-2-ylmethoxy)benzaldehyde, presents a significant challenge. Epoxides are susceptible to ring-opening under both acidic and basic conditions, which are often employed in classical oxidation protocols.[1][2] Therefore, a highly selective oxidation method is paramount to avoid unwanted side reactions and preserve the integrity of the molecular framework.

The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under mildly acidic buffered conditions, has proven to be an exceptionally reliable method for the oxidation of aldehydes in the presence of a wide array of sensitive functional groups, including epoxides and ethers.[3][4] This method's high chemoselectivity stems from the nature of the active oxidant, chlorous acid (HClO₂), which is generated in situ and preferentially reacts with the aldehyde.[5]

This application note provides a detailed protocol for the Pinnick oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde, with a focus on practical execution, mechanistic understanding, and strategies for overcoming potential challenges.

The Pinnick Oxidation: A Mechanistic Overview

The success of the Pinnick oxidation lies in its carefully controlled reaction mechanism, which minimizes the presence of harsh oxidants that could degrade sensitive functional groups. The key steps are as follows:

-

Formation of the Active Oxidant: In a buffered solution, typically using a phosphate buffer like sodium dihydrogen phosphate (NaH₂PO₄), sodium chlorite is protonated to form chlorous acid (HClO₂), the active oxidizing species.[6]

-

Addition to the Aldehyde: Chlorous acid adds to the carbonyl carbon of the aldehyde to form a key intermediate.[5]

-

Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen on the chlorine atom. This step yields the desired carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[3][5]

-

Scavenging of Hypochlorous Acid: Hypochlorous acid is a reactive species that can lead to undesirable side reactions, such as chlorination of the aromatic ring or reaction with the epoxide. To mitigate this, a "scavenger" is added to the reaction mixture to consume the HOCl as it is formed.[3] While 2-methyl-2-butene is a common scavenger, hydrogen peroxide (H₂O₂) is an excellent alternative as its reaction with HOCl produces only water, hydrochloric acid, and oxygen, simplifying the purification process.[3][7]

Caption: Figure 1: Mechanism of the Pinnick Oxidation.

Experimental Protocol

This protocol is optimized for the oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde on a research-scale.

Materials and Reagents

| Reagent | Grade | Supplier |

| 4-(Oxiran-2-ylmethoxy)benzaldehyde | ≥98% | (e.g., Sigma-Aldrich) |

| Sodium chlorite (NaClO₂) | 80% technical grade | (e.g., Acros Organics) |

| Sodium dihydrogen phosphate (NaH₂PO₄) | Anhydrous, ≥99% | (e.g., Fisher Scientific) |

| Hydrogen peroxide (H₂O₂) | 30% w/w in H₂O | (e.g., VWR) |

| tert-Butanol (t-BuOH) | Reagent grade | (e.g., Merck) |

| Water | Deionized | In-house |

| Ethyl acetate (EtOAc) | ACS grade | (e.g., BDH) |

| Brine (saturated NaCl solution) | In-house | |

| Sodium sulfite (Na₂SO₃) | Anhydrous, ≥98% | (e.g., Alfa Aesar) |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular | (e.g., EMD) |

Step-by-Step Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-(oxiran-2-ylmethoxy)benzaldehyde (1.0 eq).

-

Add tert-butanol (t-BuOH) and water in a 4:1 ratio by volume (e.g., for 1 gram of aldehyde, use 10 mL of t-BuOH and 2.5 mL of water).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

-

Addition of Reagents:

-

Add sodium dihydrogen phosphate (NaH₂PO₄) (1.2 eq) to the solution.

-

Add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise to the stirring solution.

-

In a separate beaker, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) in water (e.g., 1.5 g of NaClO₂ in 5 mL of water).

-

Slowly add the sodium chlorite solution to the reaction mixture dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50:50 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the mixture to 0°C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidants. Stir for 15 minutes.

-

Adjust the pH of the solution to ~2-3 using 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(oxiran-2-ylmethoxy)benzoic acid.

-

-

Purification:

-

The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or purified by flash column chromatography on silica gel.

-

Data and Expected Results

| Parameter | Value |

| Starting Material | 4-(Oxiran-2-ylmethoxy)benzaldehyde |

| Product | 4-(Oxiran-2-ylmethoxy)benzoic acid |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 hours |

| Appearance of Product | White to off-white solid |

| Monitoring Technique | TLC (50:50 EtOAc/Hexanes) |

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their remedies.

Caption: Figure 2: Troubleshooting Flowchart.

Safety Precautions

-

Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with combustible materials. Handle with care and avoid contact with organic materials.

-

Hydrogen peroxide (30%) is corrosive and a strong oxidant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic. It is advisable to have a cooling bath on standby.

-

Perform the reaction in a well-ventilated fume hood.

Conclusion

The Pinnick oxidation offers a mild, selective, and high-yielding method for the synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid from its corresponding aldehyde. The protocol detailed in this application note, including the use of hydrogen peroxide as a scavenger, provides a practical and reproducible procedure for researchers in organic and medicinal chemistry. By understanding the underlying mechanism and potential pitfalls, scientists can confidently employ this valuable transformation in their synthetic endeavors.

References

-

Pinnick, H. W. (1981). The Pinnick oxidation. Wikipedia. [Link]

-

Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry. [Link]

-

Various Authors. (2023). Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]

-

Various Authors. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. [Link]

-

Various Authors. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. ResearchGate. [Link]

- Montanari, F., & Dalcanale, E. (1985). Process for oxidizing aldehydes to carboxylic acids.

-

Various Authors. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

-

Various Authors. (n.d.). Pinnick-Lindgren Oxidation. SynArchive. [Link]

-

Various Authors. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

-

Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]

Sources

- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(Oxiran-2-ylmethoxy)benzaldehyde Preparation

Introduction: The synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde is a crucial step in the development of various pharmaceuticals and specialty polymers. This reaction, typically a Williamson ether synthesis between 4-hydroxybenzaldehyde and an epoxide precursor like epichlorohydrin, is valued for its ability to introduce a reactive oxirane moiety. However, researchers frequently encounter challenges with low product yield, stemming from a range of factors including competing side reactions, suboptimal reaction conditions, and purification losses. This technical guide provides a structured, in-depth troubleshooting framework designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your synthesis for improved outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The formation of 4-(Oxiran-2-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde and epichlorohydrin is a classic Williamson ether synthesis.[1] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin (the -CH₂Cl group), displacing the chloride leaving group. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, closes the ring to form the desired epoxide product.[1][2]

Q2: What are the most common side reactions that lower the yield?

The most significant side reaction is the hydrolysis of the epoxide ring in either the epichlorohydrin starting material or the final product.[3] This occurs in the presence of water or excess hydroxide ions, leading to the formation of the corresponding diol, 3-(4-formylphenoxy)propane-1,2-diol.[4] Other potential side reactions include polymerization initiated by the reaction of the product's epoxide with another phenoxide molecule, and base-catalyzed elimination of epichlorohydrin.[1]

Q3: Is a phase-transfer catalyst (PTC) necessary for this reaction?

While not strictly essential, using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended and can dramatically increase the yield.[5] The reaction involves two phases that are not mutually soluble: an organic phase (epichlorohydrin) and an aqueous or solid phase (the sodium or potassium salt of 4-hydroxybenzaldehyde). The PTC facilitates the transfer of the phenoxide nucleophile from the solid/aqueous phase into the organic phase, thereby accelerating the SN2 reaction rate.[6][7]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (4-hydroxybenzaldehyde, which is quite polar), the product, and any major non-polar byproducts. The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible. Staining with potassium permanganate can help visualize all spots.

Section 2: Detailed Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Area: Low or No Product Formation

Q: My reaction shows very little or no conversion of the starting material, even after several hours. What are the likely causes?

A: This issue almost always points to a problem with one of the core components of the SN2 reaction: the nucleophile, the electrophile, or the reaction environment.

-

Cause 1: Incomplete Deprotonation (Weak Nucleophile): The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the potent phenoxide nucleophile.

-

Recommended Solution: Ensure your base is of high quality and, critically, anhydrous.[8][9] Using an insufficient amount of base (less than 1.1-1.5 equivalents) will result in unreacted starting material. For bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and dried before use. If issues persist, consider a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10]

-

-

Cause 2: Poor Reagent Quality: The reactants themselves may be compromised.

-

Recommended Solution: 4-Hydroxybenzaldehyde can oxidize over time. Use a pure, crystalline starting material. Epichlorohydrin can hydrolyze or polymerize upon storage. It's best to use a freshly opened bottle or distill it prior to use.

-

-

Cause 3: Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.

-

Recommended Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[9] Protic solvents like ethanol or water will solvate the nucleophile, reducing its reactivity and leading to poor yields.

-

-

Cause 4: Suboptimal Temperature: The Williamson ether synthesis often requires thermal energy to overcome the activation barrier.

Problem Area: Significant Side Product Formation

Q: My TLC and/or crude NMR spectrum shows the desired product along with several other significant spots/peaks. What are these byproducts and how can I prevent them?

A: This is typically due to the high reactivity of the epoxide ring or the presence of contaminants like water.

-

Cause 1: Epoxide Hydrolysis: This is the most common culprit, leading to the formation of 3-(4-formylphenoxy)propane-1,2-diol. The epoxide ring is highly strained and susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions.[3][4][11]

-

Recommended Solution: Rigorously exclude water from your reaction. Use anhydrous solvents, dry your base (e.g., bake K₂CO₃ at >150°C for several hours), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid using a large excess of aqueous base.

-

-

Cause 2: Polymerization: The desired product, 4-(Oxiran-2-ylmethoxy)benzaldehyde, still contains a reactive epoxide. This can be attacked by another phenoxide ion, leading to the formation of dimers and oligomers.

-

Recommended Solution: This side reaction is favored when the concentration of the phenoxide is high relative to epichlorohydrin. To minimize it, use a slight excess of epichlorohydrin (1.2-1.5 equivalents). Alternatively, add the solution of the phenoxide slowly to the epichlorohydrin to maintain a low concentration of the nucleophile throughout the reaction.

-

-

Cause 3: Formation of a Halohydrin Ether: Incomplete ring-closure can leave a chlorohydrin intermediate.

-

Recommended Solution: Ensure a sufficient amount of base is present and allow adequate reaction time for the final intramolecular cyclization to occur.[12] This step is generally fast but can be hindered if the base is consumed by acidic impurities.

-

Problem Area: Difficulties in Workup and Purification

Q: I observe a good conversion by TLC, but my isolated yield is very low. Where am I losing my product?

A: Product loss during isolation is common and often related to the chemical properties of the product and byproducts.

-

Cause 1: Emulsion Formation: Resinous byproducts or unreacted starting materials can act as surfactants, causing persistent emulsions during aqueous workup and extraction.[13]

-

Recommended Solution: After quenching the reaction, if an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite® before performing the extraction.

-

-

Cause 2: Product Degradation during Workup: The epoxide ring is sensitive to acid.[3] Acidic washes during workup (e.g., to neutralize excess base) can cause ring-opening.

-

Recommended Solution: Neutralize the reaction mixture carefully, aiming for a pH of ~7-8. Use a dilute acid (e.g., 1 M HCl) and add it slowly with vigorous stirring while monitoring the pH. Avoid strongly acidic conditions.

-

-

Cause 3: Issues with Column Chromatography: The product can be challenging to purify on silica gel.

-

Recommended Solution: Silica gel is slightly acidic and can cause streaking or even degradation of the epoxide on the column. To mitigate this, you can neutralize the silica gel by preparing the slurry with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). This will deactivate the acidic sites and improve the chromatography.

-

Section 3: Optimized Protocols & Methodologies

Protocol 1: Recommended Synthesis using Phase-Transfer Catalysis

This protocol is designed to maximize yield by employing a PTC and controlling reaction conditions.

-

Reagent Preparation:

-

To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol).

-

Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (e.g., 16.9 g, 122.8 mmol, 1.5 equiv).

-

Add a phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 1.32 g, 4.1 mmol, 0.05 equiv).

-

-

Reaction Setup:

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Add epichlorohydrin (e.g., 9.6 mL, 122.8 mmol, 1.5 equiv) to the mixture.

-

Place the flask under a nitrogen or argon atmosphere.

-

-

Reaction Execution:

-

Heat the reaction mixture to 70-75°C with vigorous stirring.

-

Monitor the reaction progress by TLC every 2-3 hours until the 4-hydroxybenzaldehyde is consumed (typically 8-12 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in 150 mL of ethyl acetate.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting from 10:1 Hexane:Ethyl Acetate and gradually increasing the polarity). The product is a white to off-white solid.[13]

-

Protocol 2: Purification by Recrystallization

If the crude product is relatively clean, recrystallization can be an effective alternative to chromatography.

-

Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or a mixture of ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Data Tables & Visualizations

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Stoichiometry | ||

| 4-Hydroxybenzaldehyde | 1.0 equivalent | Limiting reagent. |

| Epichlorohydrin | 1.2 - 1.5 equivalents | Excess minimizes product polymerization. |

| Base (e.g., K₂CO₃) | 1.5 - 2.0 equivalents | Ensures complete deprotonation of the phenol.[9] |

| PTC (e.g., TBAB) | 0.05 - 0.1 equivalents | Catalytic amount is sufficient to facilitate ion transfer.[5] |

| Conditions | ||

| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor the SN2 mechanism.[9] |

| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction without promoting excessive side reactions.[9] |

| Reaction Time | 6 - 18 hours | Monitor by TLC for completion. |

| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation and reaction with atmospheric moisture. |

Diagrams

Caption: Williamson Ether Synthesis Mechanism.

Caption: Key Side Reactions Leading to Low Yield.

Caption: Troubleshooting Workflow for Low Yield.

References

- Google Patents. (n.d.). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

- Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 23, 2026, from [Link]

-

Journal of the Chinese Chemical Society. (2006). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved January 23, 2026, from [Link]

-

IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 23, 2026, from [Link]

-